Tetronasin

Description

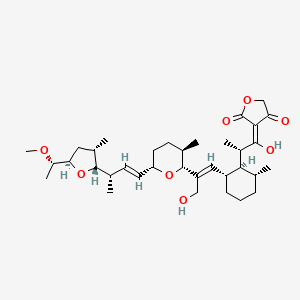

Structure

3D Structure

Properties

CAS No. |

75139-06-9 |

|---|---|

Molecular Formula |

C35H54O8 |

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(3E)-3-[(2S)-1-hydroxy-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propylidene]oxolane-2,4-dione |

InChI |

InChI=1S/C35H54O8/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7/h11,13,16,19-25,27,29-30,33-34,36,38H,8-10,12,14-15,17-18H2,1-7H3/b13-11+,26-16+,32-31+/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-/m1/s1 |

InChI Key |

XZJAKURZQBNKKX-QFQDJZPHSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)/C(=C\2/C(=O)COC2=O)/O)/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C |

Canonical SMILES |

CC1CCCC(C1C(C)C(=C2C(=O)COC2=O)O)C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tetronasin Biosynthesis and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetronasin is a polyether tetronate antibiotic with significant potential as an antimicrobial and antiparasitic agent. Produced by the bacterium Streptomyces longisporoflavus, its complex chemical structure, featuring a distinctive tetronic acid moiety and multiple cyclic ethers, arises from a sophisticated biosynthetic pathway.[1][2][3] This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (tsn), a detailed analysis of the proposed biosynthetic pathway, and methodologies for the genetic manipulation of the producing organism. The biosynthesis is orchestrated by a modular type I polyketide synthase (PKS) system, along with a suite of tailoring enzymes responsible for the intricate cyclization and modification reactions that yield the final natural product. Understanding this pathway is crucial for efforts in biosynthetic engineering to generate novel, more effective derivatives.

This compound Biosynthetic Gene Cluster (tsn) Analysis

The biosynthesis of this compound is encoded by the tsn gene cluster, which has been sequenced and is available under GenBank accession number FJ462704.[1][4][5] The cluster spans a significant portion of the S. longisporoflavus genome and contains genes for the core polyketide synthase enzymes, as well as a variety of tailoring enzymes responsible for the formation of the characteristic tetronate, tetrahydrofuran (B95107), cyclohexane (B81311), and tetrahydropyran (B127337) rings.[4][5] While a complete functional analysis of every gene in the tsn cluster is not available in the literature, a comprehensive understanding can be derived from comparative analysis with the homologous gene clusters for the related polyether tetronates, tetronomycin (tmn) and tetromadurin (mad).[4][5][6][7]

The table below summarizes the predicted functions of the key genes within the this compound biosynthetic pathway, inferred from the analysis of the tsn cluster and its homologues.

| Gene (this compound) | Homologue (Tetromadurin) | Proposed Function |

| tsn PKS genes | madAI-AVII | Five modular Type I polyketide synthases responsible for assembling the polyketide backbone from malonyl-CoA and methylmalonyl-CoA extender units.[4][5] |

| tsn (glycerate utilization) | mad7, mad8, mad16, mad17, mad18 | A set of enzymes homologous to the glycerate-utilization operon, responsible for synthesizing the glyceryl-ACP precursor to the tetronate ring.[4] |

| tsn (epoxidase) | madC | A putative epoxidase that catalyzes the formation of epoxide rings on the polyketide chain, which are precursors to the tetrahydrofuran rings. |

| tsn (epoxide hydrolase) | madB | An epoxide hydrolase that catalyzes the ring-opening of epoxides to form the tetrahydrofuran rings through a cascade reaction.[4][8] |

| tsn11 | mad10 | A [4+2] cyclase (Diels-Alderase) that catalyzes an inverse-electron-demand hetero-Diels-Alder reaction to form an oxadecalin intermediate, a key step in cyclohexane ring formation.[1][9] |

| tsn15 | mad31 | An enzyme that catalyzes the rearrangement of the oxadecalin intermediate formed by Tsn11 to generate the final tetrahydropyran ring of this compound.[1][4][9] |

| tsn (hydroxylases) | mad29, mad30 | Cytochrome P450 monooxygenases responsible for hydroxylations at specific positions on the this compound scaffold.[4] |

| tnrA, tnrB | - | Genes encoding an ABC transporter system that confers resistance to this compound, likely by effluxing the antibiotic out of the cell.[10] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the assembly of a linear polyketide chain by the modular type I PKS enzymes. This is followed by a series of intricate tailoring reactions to form the final complex structure.

Polyketide Chain Assembly

The this compound PKS consists of five large, multifunctional enzymes that act in an assembly-line fashion.[4][5] The process is initiated with a starter unit, and the growing polyketide chain is elongated through the sequential addition of extender units. The tsn gene cluster encodes PKS modules that incorporate six (2S)-methylmalonyl-CoA and seven malonyl-CoA units to construct the 26-carbon backbone of this compound.[4][5]

Tetronate Ring Formation

A key feature of this compound is its tetronic acid moiety. This is formed from a glycerate-derived precursor.[6] Genes within the tsn cluster show homology to the glycerate-utilization operon, suggesting a mechanism where 1,3-bisphosphoglycerate is converted to a glyceryl-ACP intermediate.[4] This intermediate is then proposed to react with the polyketide chain to form the tetronate ring and release the molecule from the PKS.[6]

Ring System Formation

The formation of the multiple ring systems in this compound is a complex process catalyzed by a series of tailoring enzymes:

-

Tetrahydrofuran Rings: The formation of the tetrahydrofuran rings is initiated by an epoxidase that forms epoxide intermediates on the polyketide backbone.[4][8] An epoxide hydrolase then catalyzes a cascade of ring-opening and cyclization reactions to yield the fused tetrahydrofuran structures.[4][8]

-

Cyclohexane and Tetrahydropyran Ring Formation: The formation of the cyclohexane and tetrahydropyran rings is one of the most remarkable steps in this compound biosynthesis, involving a duo of specialized enzymes, Tsn11 and Tsn15.[1][9]

-

Tsn11 Catalysis: Tsn11, a flavin-dependent enzyme, catalyzes an inverse-electron-demand hetero-Diels-Alder [4+2] cycloaddition to form a transient oxadecalin intermediate.[1][9] This intermediate can be hydrated to form a stable cyclic hemiacetal.[9]

-

Tsn15 Catalysis: The hemiacetal intermediate is then acted upon by Tsn15, which catalyzes a pericyclic rearrangement.[1][9] This reaction leads to the fragmentation of the oxadecalin ring and the concomitant formation of the tetrahydropyran ring, completing the core structure of this compound.[9]

-

The proposed biosynthetic pathway for the formation of the cyclohexane and tetrahydropyran rings is depicted in the following diagram.

Experimental Protocols

The study of the this compound biosynthetic pathway relies on a variety of molecular biology and analytical chemistry techniques. Key among these are methods for the genetic manipulation of Streptomyces longisporoflavus to create mutants and for the analysis of the resulting metabolic profiles.

Gene Deletion via Homologous Recombination

A common method for elucidating gene function in Streptomyces is to create in-frame gene deletions to prevent polar effects on downstream genes. This is often achieved through intergeneric conjugation from E. coli.

Methodology:

-

Construction of the Deletion Plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene (e.g., tsn11) from S. longisporoflavus genomic DNA using PCR.

-

Clone these flanking regions into a temperature-sensitive E. coli - Streptomyces shuttle vector that contains a selectable marker (e.g., apramycin (B1230331) resistance). The vector should also carry a counter-selectable marker for use in Streptomyces if desired.

-

The two flanking regions are ligated together in the vector, effectively replacing the target gene with a "scar" sequence.

-

-

Intergeneric Conjugation:

-

Transform the final deletion plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient S. longisporoflavus to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) to allow for conjugation.

-

After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to kill the E. coli and the vector-specific antibiotic) to select for exconjugants.

-

-

Selection of Mutants:

-

Incubate the plates until exconjugant colonies appear.

-

Culture the exconjugants under non-permissive conditions (e.g., elevated temperature for a temperature-sensitive plasmid) to promote the second crossover event (recombination out of the plasmid).

-

Screen for colonies that have lost the vector-conferred resistance, indicating a double crossover has occurred.

-

Confirm the deletion of the target gene by PCR analysis of genomic DNA from the putative mutants.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to compare the metabolite profiles and identify any new intermediates or the absence of the final product.[8]

-

The general workflow for gene deletion is illustrated below.

Quantitative Data

As of the date of this publication, there is a notable lack of publicly available quantitative data regarding the this compound biosynthetic pathway. Specific details on enzyme kinetics, substrate and product concentrations in vivo, and fermentation titers are not extensively reported in the scientific literature. Further research, including in vitro enzymatic assays and detailed fermentation studies, is required to populate these data gaps.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that showcases the remarkable chemical capabilities of Streptomyces. The elucidation of the tsn gene cluster and the characterization of key enzymes in the pathway have provided a solid foundation for understanding how this potent antibiotic is produced. The proposed pathway, particularly the novel cyclization reactions catalyzed by Tsn11 and Tsn15, offers exciting opportunities for biosynthetic engineering. By manipulating the genes in this cluster, it may be possible to create novel this compound analogues with improved therapeutic properties, thus highlighting the importance of continued research in this area for the development of new drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Germ AI | Streptomyces longisporoflavus [germai.app]

- 3. Streptomyces longisporoflavus - Wikipedia [en.wikipedia.org]

- 4. The biosynthetic pathway to tetromadurin (SF2487/A80577), a polyether tetronate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the tetronomycin gene cluster: insights into the biosynthesis of a polyether tetronate antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The biosynthetic pathway to tetromadurin (SF2487/A80577), a polyether tetronate antibiotic | PLOS One [journals.plos.org]

- 9. Unexpected enzyme-catalysed [4+2] cycloaddition and rearrangement in polyether antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ABC-transporter from Streptomyces longisporoflavus confers resistance to the polyether-ionophore antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Stereostructure of Tetronasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The polyether ionophore antibiotic Tetronasin, a complex natural product, has garnered significant attention for its potent biological activity. A thorough understanding of its three-dimensional architecture is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a detailed account of the key experimental data and methodologies employed in the complete stereochemical elucidation of this compound, focusing on the pivotal contributions of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Quantitative Spectroscopic and Crystallographic Data

The determination of this compound's complex stereochemistry relied on the careful analysis and integration of data from multiple analytical techniques. The following tables summarize the key quantitative data obtained from NMR spectroscopy and X-ray crystallography, which were instrumental in assigning the relative and absolute stereochemistry of its numerous chiral centers.

Table 1: Key ¹H NMR Data for the Stereochemical Assignment of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOE Correlations |

| H-15 | 3.45 | d | 9.5 | H-16, H-19 |

| H-16 | 4.10 | m | - | H-15, H-17 |

| H-19 | 3.85 | m | - | H-15, H-20 |

| H-22 | 4.25 | dd | 8.0, 3.0 | H-23, H-34 |

| H-26 | 3.95 | m | - | H-25, H-34 |

| H-34 | 1.20 | d | 7.0 | H-22, H-26 |

| Note: Data presented here is a representative summary based on published literature. Specific values may vary slightly depending on experimental conditions. |

Table 2: Key ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 175.2 |

| C-3 | 198.5 |

| C-15 | 78.9 |

| C-16 | 72.1 |

| C-19 | 75.4 |

| C-22 | 82.3 |

| C-26 | 76.8 |

| C-34 | 18.5 |

| Note: This table highlights key carbons involved in the core ring systems. A complete assignment involves the analysis of the entire spectrum. |

Table 3: X-ray Crystallographic Data for this compound Sodium Salt

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.56 |

| b (Å) | 25.89 |

| c (Å) | 10.23 |

| Resolution (Å) | 1.5 |

| Note: Crystallographic data is essential for the definitive determination of the absolute stereostructure. |

Experimental Protocols

The successful elucidation of this compound's stereostructure was the result of a series of meticulously executed experiments. The following sections detail the methodologies for the key analytical techniques employed.

High-Resolution NMR Spectroscopy

Objective: To determine the relative stereochemistry of the various stereocenters within the this compound molecule through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

The sample was filtered into a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton spectra were acquired to observe chemical shifts and coupling patterns.

-

COSY (Correlation Spectroscopy): A 2D COSY experiment was performed to establish proton-proton spin-spin coupling networks, identifying adjacent protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was conducted with varying mixing times (e.g., 300-800 ms) to identify through-space correlations between protons that are in close proximity (typically < 5 Å).

Data Analysis:

-

The magnitudes of ³JHH values were used to infer dihedral angles between adjacent protons, providing information about the relative stereochemistry in the tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings. For instance, large coupling constants (e.g., > 8 Hz) are indicative of a trans-diaxial relationship between protons.

-

NOESY correlations were crucial for establishing the relative stereochemistry of substituents on the rings. For example, strong NOEs between protons on the same face of a ring system confirm their cis relationship.

Single-Crystal X-ray Diffraction

Objective: To determine the absolute stereochemistry of this compound by obtaining a three-dimensional electron density map of the molecule in its crystalline state.

Crystal Growth:

-

Single crystals of the sodium salt of this compound suitable for X-ray diffraction were grown by slow evaporation of a solvent system such as methanol/water or acetone/water.

Data Collection:

-

A suitable single crystal was mounted on a goniometer head.

-

The crystal was cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a sensitive detector.

-

A complete dataset was collected by rotating the crystal through a series of angles.

Structure Solution and Refinement:

-

The diffraction data were processed to determine the unit cell dimensions and space group.

-

The crystal structure was solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An atomic model of this compound was built into the electron density map.

-

The model was refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

-

The absolute configuration was determined using anomalous dispersion effects, often by including a heavy atom in the crystal structure or by using the Flack parameter.

Visualization of Experimental Logic

The elucidation of a complex stereostructure like this compound is a logical process that integrates data from various sources. The following diagrams illustrate the workflow and the relationships between different experimental techniques.

Caption: Workflow for the stereochemical elucidation of this compound.

Caption: Logical relationship of data in defining this compound's structure.

An In-depth Technical Guide to the Initial Characterization of Tetronasin's Antimicrobial Spectrum

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetronasin is a polyether ionophore antibiotic with a demonstrated spectrum of activity primarily directed against Gram-positive bacteria and certain anaerobic microorganisms. Its mechanism of action involves the disruption of ion gradients across the cell membrane, leading to a collapse of the proton motive force and subsequent cell death. This document provides a comprehensive overview of the initial characterization of this compound's antimicrobial profile, including its known spectrum of activity, detailed experimental protocols for its evaluation, and a summary of its mechanism of action. All quantitative data are presented in tabular format for clarity, and key experimental workflows and the proposed mechanism of action are illustrated with diagrams.

Introduction

This compound (also known as ICI 139603) is a polyether antibiotic isolated from Streptomyces longisporoflavus. Like other ionophores, its biological activity is intrinsically linked to its ability to form lipid-soluble complexes with cations and transport them across biological membranes. This unique mechanism of action makes it a subject of interest, particularly in the context of overcoming resistance to conventional antibiotics. The initial characterization of its antimicrobial spectrum is a critical step in evaluating its potential as a therapeutic agent. This guide outlines the fundamental data and methodologies required for this characterization.

Antimicrobial Spectrum and Potency

The antimicrobial activity of this compound is largely selective for bacteria that lack an outer membrane.

-

Gram-Positive Bacteria: this compound is potent against a wide range of Gram-positive bacteria. Bacteria with a Gram-positive ultrastructure are generally sensitive to this compound and have been shown to be unable to adapt to its presence.

-

Gram-Negative Bacteria: In contrast, Gram-negative bacteria are typically resistant to this compound. This resistance is attributed to the protective outer membrane, which is presumed to be impermeable to the large, hydrophobic this compound molecule.

-

Anaerobic Microorganisms: Studies on ruminal microorganisms have shown that this compound is highly potent against many anaerobic bacteria and fungi. For instance, its potency towards most of these microbes is reported to be an order of magnitude or more greater than that of monensin.

Quantitative Antimicrobial Activity

The following table summarizes the known and extrapolated in vitro activity of this compound against a representative panel of microorganisms. Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying antimicrobial potency.

| Organism Category | Representative Organism(s) | Type | Known/Expected Activity | MIC Range (µg/mL) |

| Gram-Positive Aerobes | Staphylococcus aureus | Aerobic | Susceptible | ≤ 0.5 (estimated) |

| Bacillus subtilis | Aerobic | Susceptible | ≤ 0.5 (estimated) | |

| Gram-Positive Anaerobes | Clostridium spp. | Anaerobic | Susceptible | 0.05 - 12.5 |

| Ruminococcus flavefaciens | Anaerobic | Susceptible (can adapt) | Not specified | |

| Gram-Negative Aerobes | Escherichia coli | Aerobic | Resistant | > 128 |

| Pseudomonas aeruginosa | Aerobic | Resistant | > 128 | |

| Anaerobic Fungi | Neocallimastix frontalis | Anaerobic | Susceptible | Not specified |

Note: Specific MIC values for this compound against a broad, standardized panel of clinical isolates are not widely published. The values presented are based on descriptive reports of high potency and data from structurally related polyether tetronate antibiotics.

Mechanism of Action: Ionophore Activity

This compound functions as a mobile ion carrier, disrupting the essential electrochemical gradients across the bacterial cytoplasmic membrane.

-

Complex Formation: The lipophilic exterior of the this compound molecule allows it to insert into the bacterial cell membrane. Its polar interior chelates cations (such as K⁺) or protons (H⁺) from the extracellular environment.

-

Transmembrane Transport: The this compound-ion complex then diffuses across the lipid bilayer, carrying the ion down its concentration gradient into the cytoplasm.

-

Ion Release and Gradient Dissipation: Once inside the cell, the ion is released. This process is repeated, leading to an uncontrolled influx of ions and the dissipation of the membrane potential and pH gradient.

-

Cell Death: The collapse of this proton motive force, which is critical for ATP synthesis, nutrient transport, and other essential cellular functions, ultimately leads to bacterial cell death.

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro antimicrobial spectrum of a novel compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of this compound to be tested into well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

-

Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

Incubation: a. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Agar (B569324) Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

Procedure:

-

Disk Preparation: Impregnate sterile paper disks with a defined amount of this compound solution and allow them to dry.

-

Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.

-

Disk Application: Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate.

-

Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the antibiotic.

Conclusion

The initial characterization of this compound reveals it to be a potent antimicrobial agent with a spectrum of activity concentrated against Gram-positive bacteria and anaerobic microorganisms. Its efficacy is rooted in its function as an ionophore, which leads to the fatal disruption of the bacterial cell membrane's electrochemical potential. This mechanism is distinct from that of many conventional antibiotic classes, suggesting a potential role in addressing antimicrobial resistance. Further studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide on Streptomyces longisporoflavus: A Producer of Tetronasin and Other Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces longisporoflavus stands as a prolific microbial factory for a diverse array of bioactive secondary metabolites with significant potential in medicine and biotechnology. This technical guide provides a comprehensive overview of this bacterium, with a primary focus on its production of the potent polyether ionophore antibiotic, tetronasin. Additionally, this document delves into the biosynthesis of other notable compounds produced by S. longisporoflavus, including the protein kinase inhibitor staurosporine, the lanthionine-containing antibiotics cinnamycin (B74467) and duramycin (B1576892), and α-amylase inhibitors with anti-diabetic potential. This guide furnishes detailed experimental protocols for fermentation, extraction, purification, and bioactivity assessment, alongside a review of the regulatory networks governing secondary metabolism in Streptomyces. Quantitative data on production and bioactivity are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of the underlying biological processes.

Introduction to Streptomyces longisporoflavus

Streptomyces longisporoflavus, a Gram-positive, filamentous bacterium isolated from soil, is a member of the genus Streptomyces, which is renowned for its capacity to produce over two-thirds of clinically useful antibiotics.[1] This species has garnered significant attention for its production of a range of bioactive compounds with diverse therapeutic applications.

The metabolic versatility of S. longisporoflavus makes it a subject of interest for drug discovery and development. Its genome harbors the genetic blueprints for the synthesis of complex natural products, including polyketides, non-ribosomal peptides, and other classes of secondary metabolites. This guide will explore the key bioactive molecules synthesized by this remarkable microorganism.

Key Bioactive Compounds from Streptomyces longisporoflavus

Streptomyces longisporoflavus is a known producer of several medically and commercially important bioactive compounds.

This compound

This compound is a polyketide polyether ionophore antibiotic that exhibits potent activity against Gram-positive bacteria.[2] Its mechanism of action involves the disruption of ion gradients across cell membranes, leading to cell death.[2] The complex structure of this compound, featuring a tetronic acid moiety, has been elucidated, and its biosynthetic gene cluster has been a subject of genetic investigation.[3][4]

Staurosporine

Staurosporine is a well-known and potent inhibitor of a broad spectrum of protein kinases, making it a valuable tool in cell biology research and a lead compound for the development of anticancer drugs.[5] Its ability to induce apoptosis in various cell lines is a key feature of its biological activity.[5]

Cinnamycin and Duramycin

Cinnamycin and duramycin are lanthionine-containing peptide antibiotics (lantibiotics) that exhibit interesting biological activities, including the inhibition of phospholipase A2.[6] These peptides are characterized by their post-translationally modified amino acid residues, which form thioether cross-links.

α-Amylase Inhibitors

Certain strains of S. longisporoflavus have been shown to produce α-amylase inhibitors. These molecules have potential therapeutic applications in the management of type 2 diabetes by slowing the digestion of carbohydrates and reducing postprandial hyperglycemia.

Quantitative Data on Bioactive Compound Production and Activity

The production yields of bioactive compounds by Streptomyces longisporoflavus can be significantly influenced by fermentation conditions. The following tables summarize available quantitative data.

Table 1: Optimization of Fermentation Conditions for Secondary Metabolite Production in Streptomyces spp.

| Parameter | Optimized Condition | Effect on Production | Reference |

| Carbon Source | Glucose, Starch, Glycerol | Varies depending on the target metabolite and strain. High glucose concentrations can sometimes repress antibiotic production. | [7][8][9] |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone, Ammonium sulfate | Affects both biomass and secondary metabolite production. The C:N ratio is a critical factor. | [7][10][11][12] |

| pH | 6.0 - 8.0 | Optimal pH is crucial for enzyme activity and nutrient uptake. | [1] |

| Temperature | 28 - 37 °C | Influences growth rate and enzyme kinetics for secondary metabolism. | [1] |

Table 2: Bioactivity of Compounds from Streptomyces longisporoflavus

| Compound | Bioactivity | Target/Assay | IC₅₀/MIC | Reference |

| Staurosporine | Protein Kinase Inhibition | Protein Kinase C (PKC) | 0.7 - 20 nM | [6] |

| Apoptosis Induction | Various cancer cell lines | 1 - 100 nM | [6] | |

| This compound | Antibacterial | Gram-positive bacteria | Varies | [2] |

| Ionophore Activity | Cation transport across membranes | Not specified | [2] | |

| α-Amylase Inhibitor | Enzyme Inhibition | Porcine pancreatic α-amylase | Varies | [13] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces longisporoflavus and the isolation, purification, and characterization of its bioactive compounds.

Fermentation of Streptomyces longisporoflavus for this compound Production

This protocol outlines a general procedure for the fermentation of S. longisporoflavus. Optimization of media components and culture conditions is often necessary to maximize the yield of this compound.

Workflow for Fermentation:

References

- 1. Characterization of saltern based Streptomyces sp. and statistical media optimization for its improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ABC-transporter from Streptomyces longisporoflavus confers resistance to the polyether-ionophore antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Streptomyces longisporoflavus - Wikipedia [en.wikipedia.org]

- 5. Identification and Biotechnological Application of Novel Regulatory Genes Involved in Streptomyces Polyketide Overproduction through Reverse Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the cultivation medium for natamycin production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of clavulanic acid production by Streptomyces daufpe 3060 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nutritional value improvement of soybean meal through solid-state fermentation by proteases-enhanced Streptomyces sp. SCUT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of dietary soybean meal concentration on growth and immune response of pigs infected with porcine reproductive and respiratory syndrome virus [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Ion-Binding Specificity of Tetronasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetronasin, a polyether ionophore antibiotic, has garnered significant interest due to its potent biological activities, which are intrinsically linked to its ability to selectively bind and transport metal cations across lipid membranes. Understanding the nuanced ion-binding selectivity of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing this compound's ion selectivity, supported by available data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and Ionophore Selectivity

This compound is a member of the tetronate family of natural products, characterized by a unique molecular architecture that includes a tetronic acid moiety.[1][2] As an ionophore, this compound acts as a lipid-soluble carrier that facilitates the transport of ions across otherwise impermeable biological membranes.[3] This transport process disrupts the electrochemical gradients essential for cellular function, leading to its antibiotic effects.

The efficacy and biological impact of an ionophore are critically dependent on its ion-binding selectivity —the preferential binding of certain ions over others. This selectivity is a function of several factors, including the size of the ion, its charge density, and the stereochemistry of the ionophore's binding cavity. While this compound has been described as a divalent antiporter with a preference for Ca²⁺ and Mg²⁺, studies have also successfully determined the structure of a sodium-Tetronasin complex, highlighting its capability to bind monovalent cations as well.[4][5] This dual affinity underscores the complexity of its ion-binding profile and necessitates a detailed examination of its selectivity.

Structural Basis of Ion Selectivity

The three-dimensional structure of this compound is crucial in determining its ion-binding preferences. The molecule folds to create a pseudo-cavity lined with oxygen atoms from hydroxyl, carboxyl, and ether functionalities. These oxygen atoms act as ligands, coordinating with the positively charged cation. The specific geometry and rigidity of this binding pocket dictate which ions can be accommodated most favorably.

A study on the sodium-Tetronasin complex in a chloroform (B151607) solution using NMR spectroscopy revealed that a water molecule is involved in the coordination sphere.[4] This water molecule is hydrogen-bonded to oxygen atoms within the this compound molecule and also interacts with the sodium ion.[4] The involvement of a water molecule in the complex suggests a mechanism where the partial dehydration of the ion is a key step in the binding process, a common feature among many ionophores. The energy required for this dehydration must be compensated by the favorable interactions with the ionophore's ligands for stable complex formation to occur.

Quantitative Analysis of Ion-Binding Selectivity

A thorough understanding of this compound's selectivity requires quantitative data that describes its binding affinity for various physiologically relevant cations. This data is typically presented in the form of association constants (Ka), dissociation constants (Kd), or potentiometric selectivity coefficients (KpotA,B).

Table 1: Hypothetical Ion-Binding Affinity and Selectivity Data for this compound

| Cation | Binding Affinity (Ka, M-1) | Selectivity Coefficient (log KpotNa+, Cation) | Transport Rate (ions/s) |

| Na⁺ | 5.2 x 10⁴ | 0 | 150 |

| K⁺ | 8.9 x 10³ | -0.76 | 85 |

| Mg²⁺ | 1.1 x 10⁵ | 0.32 | 180 |

| Ca²⁺ | 2.5 x 10⁵ | 0.68 | 220 |

Note: The data presented in this table is illustrative and intended to represent the type of quantitative information required for a comprehensive analysis. Actual experimental values for this compound should be consulted from peer-reviewed literature when available.

Experimental Protocols for Determining Ion Selectivity

The determination of ionophore selectivity involves a range of biophysical and electrochemical techniques. Below are detailed methodologies for key experiments.

Potentiometric Selectivity Coefficient Determination using the Matched Potential Method (MPM)

The Matched Potential Method is a widely accepted technique for quantifying the selectivity of ion-selective electrodes based on neutral ionophores.[6][7][8]

Experimental Workflow:

Protocol:

-

Membrane Preparation: A solution containing the ionophore (this compound), a polymer matrix (e.g., PVC), and a plasticizer (e.g., o-nitrophenyl octyl ether) in a volatile solvent like tetrahydrofuran (B95107) is prepared. This solution is cast into a mold and the solvent is allowed to evaporate, leaving a thin, flexible membrane.

-

Electrode Assembly: The prepared membrane is cut and sealed onto the end of an electrode body. The electrode is then filled with an internal reference solution containing a known concentration of the primary ion.

-

Potentiometric Measurement: The electrode is first immersed in a solution of the primary ion (e.g., Na⁺) at a specific activity, and the stable potential is recorded. Subsequently, the electrode is placed in a solution containing the interfering ion (e.g., K⁺), and the activity of this ion is adjusted until the measured potential matches the one recorded in the primary ion solution.

-

Calculation: The potentiometric selectivity coefficient (KpotA,B) is calculated from the activities of the primary (aA) and interfering (aB) ions that produce the same potential reading.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Logical Flow of ITC Experiment:

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a non-aqueous solvent (e.g., methanol (B129727) or acetonitrile) to ensure solubility. A solution of the salt of the cation of interest is prepared in the same solvent.

-

ITC Measurement: The this compound solution is placed in the sample cell of the calorimeter. The cation solution is loaded into the injection syringe. Small, precise injections of the cation solution are made into the sample cell.

-

Data Analysis: The heat change associated with each injection is measured. The integrated heat data is plotted against the molar ratio of the cation to this compound. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Structure-Activity Relationships (SAR) in this compound Analogs

The study of structure-activity relationships (SAR) involves synthesizing and evaluating analogs of this compound to understand how specific structural modifications impact its ion-binding selectivity and biological activity.[9][10] For instance, altering the number or type of oxygen-containing functional groups in the binding pocket can shift the selectivity from divalent to monovalent cations or vice versa. Similarly, modifications to the carbon backbone can affect the overall conformation and flexibility of the molecule, thereby influencing its ability to encapsulate different ions.

Signaling Pathway of this compound's Ion Transport Mechanism:

Conclusion and Future Directions

The ion-binding selectivity of this compound is a complex phenomenon governed by its unique three-dimensional structure and the physicochemical properties of the interacting cations. While it is generally considered to have a preference for divalent cations like Ca²⁺ and Mg²⁺, its ability to bind monovalent cations is also established. A comprehensive understanding of its selectivity profile requires rigorous quantitative analysis using techniques such as potentiometry and calorimetry. Future research should focus on generating a complete quantitative dataset for a wide range of physiologically relevant ions. Furthermore, exploring the structure-activity relationships of synthetic this compound analogs will be instrumental in developing new ionophore-based therapeutics with tailored selectivity and enhanced efficacy. This knowledge will not only advance our understanding of this compound's mode of action but also pave the way for its application in various fields, from antimicrobial drug development to tools for studying ion transport in biological systems.

References

- 1. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ionophore - Wikipedia [en.wikipedia.org]

- 4. The structure of the ionophoric antibiotic Na-tetronasin (M139603) in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Effect of nigericin, monensin, and this compound on biohydrogenation in continuous flow-through ruminal fermenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification [jstage.jst.go.jp]

- 9. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Cyclization: Unraveling the Biosynthetic Origins of Tetronasin's Core Rings

A deep dive into the enzymatic cascade that forges the cyclohexane (B81311) and tetrahydropyran (B127337) moieties of the potent polyether antibiotic, Tetronasin.

This technical guide offers an in-depth exploration of the biosynthetic pathway responsible for the formation of the distinctive cyclohexane and tetrahydropyran rings within the complex architecture of this compound. Addressed to researchers, scientists, and professionals in drug development, this document details the key enzymatic players, their mechanisms of action, and the experimental evidence that has illuminated this fascinating biochemical transformation.

The Central Enigma: A Two-Enzyme Cascade for Ring Formation

The biosynthesis of the this compound core, produced by Streptomyces longisporoflavus, was long a subject of speculation. The formation of its two central six-membered rings, a cyclohexane and a tetrahydropyran, from a linear polyketide precursor is a formidable chemical challenge. Groundbreaking research has revealed that this intricate cyclization is not a spontaneous event but a precisely orchestrated two-step enzymatic cascade catalyzed by two remarkable enzymes: Tsn11 and Tsn15.[1][2]

Initial genetic analysis of the this compound biosynthetic gene cluster identified two genes, tsn11 and tsn15, with homology to [4+2] cyclases, enzymes typically involved in Diels-Alder-like reactions.[1][2] This was unexpected, as the final structure of this compound does not immediately suggest a Diels-Alder type construction.

Elucidating the Pathway: Key Experiments and Discoveries

The roles of Tsn11 and Tsn15 were definitively established through a combination of gene deletion studies and in vitro enzymatic assays.

Gene Deletion Reveals a Key Intermediate

Deletion of the tsn11 gene in S. longisporoflavus led to the complete abolition of this compound production and the accumulation of a late-stage linear intermediate, designated as Compound 3 .[1][2] This provided strong evidence that Tsn11 acts as the first enzyme in the cyclization cascade.

In Vitro Reconstitution: Observing the Cascade in Action

The biosynthetic pathway was successfully reconstituted in vitro using purified Tsn11 and Tsn15 enzymes and the accumulated intermediate, Compound 3. This allowed for the step-by-step dissection of the cyclization process.[1]

Incubation of Compound 3 with Tsn11 resulted in its conversion to a new, unexpected product, an oxadecalin-containing intermediate named T-22 (also referred to as Compound 4).[1][3] This reaction, an apparent inverse-electron-demand hetero-Diels-Alder cyclization, forms the first of the two rings.[1][3]

Subsequent addition of Tsn15 to the reaction mixture containing T-22 catalyzed its rearrangement into the final this compound structure, complete with both the cyclohexane and tetrahydropyran rings.[1][3] This remarkable transformation involves the fragmentation of the oxadecalin moiety and the formation of the tetrahydropyran ring.[3]

The following table summarizes the outcomes of the in vitro reconstitution experiments, providing semi-quantitative data on the reaction timelines.

| Reaction | Enzyme(s) | Substrate | Product(s) | Reaction Time |

| Step 1 | Tsn11 | Compound 3 | T-22 (Compound 4) | Within 1 hour |

| Step 2 | Tsn15 | T-22 (Compound 4) | This compound | Complete in 10 minutes |

| One-pot | Tsn11 and Tsn15 | Compound 3 | This compound | Complete in 10 minutes |

The Biosynthetic Pathway: A Visual Representation

The two-step enzymatic cascade for the formation of the cyclohexane and tetrahydropyran rings of this compound is depicted below.

Figure 1. Biosynthetic pathway for the formation of the cyclohexane and tetrahydropyran rings in this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in deciphering the this compound biosynthetic pathway.

Gene Deletion in Streptomyces longisporoflavus

This protocol outlines the generation of an in-frame deletion of the tsn11 gene.

-

Vector Construction:

-

Amplify ~1.5 kb regions flanking the tsn11 gene from S. longisporoflavus genomic DNA using high-fidelity polymerase.

-

Clone the upstream and downstream fragments into a suitable temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an apramycin (B1230331) resistance cassette.

-

Verify the construct by restriction digest and Sanger sequencing.

-

-

Protoplast Preparation and Transformation:

-

Grow S. longisporoflavus in TSB medium to the late-log phase.

-

Harvest mycelia and wash with P buffer.

-

Resuspend mycelia in P buffer containing lysozyme (B549824) (1 mg/mL) and incubate at 30°C until protoplast formation is observed.

-

Filter the protoplasts through cotton wool and wash with P buffer.

-

Resuspend the protoplasts in P buffer.

-

Mix the protoplast suspension with the constructed deletion vector and polyethylene (B3416737) glycol (PEG).

-

Plate the transformation mix onto R2YE agar (B569324) plates and incubate at 30°C.

-

-

Selection of Mutants:

-

Overlay the plates with apramycin to select for transformants.

-

Isolate single colonies and grow in TSB medium without apramycin at a non-permissive temperature (e.g., 39°C) to induce plasmid loss.

-

Plate the culture onto non-selective agar and then replica-plate onto apramycin-containing and apramycin-free plates to identify colonies that have lost the plasmid and are apramycin-sensitive.

-

Screen the apramycin-sensitive colonies by PCR using primers flanking the tsn11 gene to identify double-crossover mutants with the desired gene deletion.

-

In Vitro Reconstitution Assay

This protocol describes the enzymatic conversion of Compound 3 to this compound.

-

Protein Expression and Purification:

-

Clone the tsn11 and tsn15 genes into a suitable expression vector (e.g., pET series) with a His-tag.

-

Transform the constructs into E. coli BL21(DE3).

-

Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 18°C) overnight.

-

Harvest cells, lyse by sonication, and purify the His-tagged proteins using Ni-NTA affinity chromatography.

-

Dialyze the purified proteins against a suitable storage buffer.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), NaCl, and the purified Tsn11 enzyme.

-

Add Compound 3 (isolated from the Δtsn11 mutant) to the reaction mixture.

-

Incubate the reaction at 30°C for 1 hour.

-

To a separate reaction, or to the same reaction after 1 hour, add the purified Tsn15 enzyme.

-

Continue incubation at 30°C for 10-30 minutes.

-

Quench the reactions by adding an organic solvent (e.g., ethyl acetate).

-

Extract the organic layer, evaporate the solvent, and resuspend the residue in a suitable solvent for analysis.

-

-

Product Analysis:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify Compound 3, T-22, and this compound based on their retention times and mass-to-charge ratios.

-

Figure 2. Experimental workflow for elucidating the biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway for the cyclohexane and tetrahydropyran rings in this compound stands as a testament to the power of combining genetic, biochemical, and analytical techniques. The discovery of the Tsn11/Tsn15 enzymatic cascade, involving an unexpected hetero-Diels-Alder reaction and a subsequent rearrangement, has not only solved a long-standing puzzle in polyketide biosynthesis but has also expanded our understanding of the catalytic repertoire of cyclase enzymes.

Future research in this area could focus on several exciting avenues:

-

Detailed kinetic analysis of Tsn11 and Tsn15 to quantify their catalytic efficiency.

-

Structural studies of Tsn11 to complement the existing crystal structure of Tsn15, providing a complete picture of the enzymatic machinery.

-

Engineering of the biosynthetic pathway to generate novel this compound analogs with potentially improved therapeutic properties.

The intricate and elegant solution that nature has evolved for the construction of this compound's core structure provides a rich source of inspiration for synthetic chemists and a powerful toolkit for biosynthetic engineers.

References

A Structural Deep Dive: Tetronasin and its Tetronate Antibiotic Counterparts

A Technical Guide for Researchers and Drug Development Professionals

The tetronate antibiotics are a burgeoning class of natural products characterized by a distinctive tetronic acid moiety. Among these, tetronasin has garnered significant interest due to its potent ionophoric activity and complex polyether structure. This technical guide provides an in-depth structural comparison of this compound with other notable tetronate antibiotics, including the linear polyether tetronomycin, the simpler linear acyl-tetronate RK-682, and the spirocyclic compounds abyssomicin C and chlorothricin. This analysis aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structural nuances, biological activities, and biosynthetic pathways that define this promising class of antimicrobial agents.

Core Structural and Physicochemical Comparison

A fundamental aspect of understanding the structure-activity relationships within the tetronate family lies in the direct comparison of their core physicochemical properties. This compound, a complex polyether, stands in contrast to the varying structural motifs of other members of this class. The following table summarizes key quantitative data for a selection of prominent tetronate antibiotics.

| Antibiotic | Classification | Molecular Formula | Molecular Weight ( g/mol ) | Bioactivity (MIC µg/mL) |

| This compound | Polyether | C35H54O8 | 602.80 | Potent against Gram-positive bacteria (specific MIC data against a common reference strain is limited in publicly available literature) |

| Tetronomycin | Polyether | C34H50O8 | 586.8 | Potent against drug-resistant Gram-positive bacteria, including MRSA and VRE; reported to be more potent than vancomycin (B549263) and linezolid (B1675486) in some cases.[1][2] |

| RK-682 | Linear Acyl-tetronate | C21H36O5 (monomer) | 368.51 | Broad inhibitory activity against various enzymes; specific antibacterial MIC data is not widely reported. |

| Abyssomicin C | Spirotetronate | C19H22O6 | 346.38 | 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).[3] |

| Chlorothricin | Spirotetronate | C50H63ClO16 | 955.5 | 31.25 µg/mL against Staphylococcus aureus.[4] |

Elucidation of Complex Structures: Experimental Methodologies

The intricate three-dimensional architectures of tetronate antibiotics have been primarily elucidated through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide the atomic-level resolution necessary to define the stereochemistry and conformational dynamics crucial for their biological function.

X-ray Crystallography: The Definitive Blueprint

X-ray crystallography offers an unparalleled view of the static structure of a molecule in its crystalline state. For the tetronate antibiotics, this has been instrumental in confirming their absolute stereochemistry.

General Protocol for X-ray Crystallography of a Tetronate Antibiotic:

-

Crystallization: The antibiotic is dissolved in a suitable solvent system, and crystals are grown through techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or liquid-liquid diffusion. The choice of solvent and precipitant is critical and often determined empirically.

-

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods such as direct methods, Patterson methods, or, for derivatives, heavy-atom methods. The initial electron density map is then used to build a molecular model, which is subsequently refined against the experimental data to yield the final, high-resolution structure.

For this compound, the crystal structure was determined from a 4-bromo-3,5-dinitrobenzoyl derivative of its sodium salt, which facilitated the solution of the phase problem.

NMR Spectroscopy: Unveiling Structure and Dynamics in Solution

NMR spectroscopy provides critical information about the structure and conformational dynamics of molecules in solution, which is often more representative of their biological environment. For ionophoric antibiotics like this compound, NMR is particularly powerful for studying host-guest interactions with cations.

Key NMR Experiments for Tetronate Antibiotic Structure Elucidation:

-

1D NMR (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, aiding in the assembly of molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is crucial for determining stereochemistry and conformational preferences.

-

For this compound, NMR studies in chloroform (B151607) solution were instrumental in determining its conformation and characterizing the binding of a sodium ion, which was found to be coordinated to five oxygen atoms from the antibiotic and one water molecule.[4] These studies also revealed the presence of a key intramolecular hydrogen bond.

Biosynthetic Pathways: Nature's Intricate Assembly Lines

The biosynthesis of tetronate antibiotics is a testament to the complex and elegant enzymatic machinery present in their producing microorganisms, primarily from the phylum Actinobacteria. These pathways typically involve modular polyketide synthases (PKSs) that assemble the carbon backbone, followed by a series of tailoring enzymes that perform cyclizations, oxidations, and other modifications to yield the final bioactive molecule.

This compound Biosynthesis: A Tale of Two Cyclases

The biosynthesis of the core ring system of this compound involves a fascinating and unexpected enzymatic cascade.

The formation of the central cyclohexane (B81311) and tetrahydropyran (B127337) rings of this compound is catalyzed by a two-enzyme system.[5] The enzyme Tsn11, a homolog of [4+2] cyclases, catalyzes an inverse-electron-demand hetero-Diels-Alder reaction to form an unexpected oxadecalin intermediate.[5] Subsequently, the enzyme Tsn15 catalyzes a rearrangement of this intermediate to form the final tetrahydropyran and cyclohexane rings of the this compound core.[5]

Abyssomicin C Biosynthesis: A Spiro-Cyclization Masterpiece

The biosynthesis of the spirotetronate abyssomicin C also originates from a polyketide precursor and involves a key intramolecular Diels-Alder reaction.

The assembly of the linear polyketide chain is carried out by the PKS complex encoded by the abyB1, abyB2, and abyB3 genes.[6] A set of enzymes, AbyA1-A5, are responsible for the formation of the tetronic acid moiety.[6][7] The crucial spirocyclization is catalyzed by the Diels-Alderase AbyU.[8] The final steps involve tailoring enzymes, such as the cytochrome P450 monooxygenase AbyV, to complete the synthesis of abyssomicin C.[9]

Chlorothricin Biosynthesis: A Complex Spirotetronate Assembly

The biosynthesis of the larger and more complex spirotetronate, chlorothricin, follows a similar paradigm of PKS-mediated chain assembly followed by intricate cyclization and tailoring steps.

The polyketide synthase multienzyme complex (ChlA1-6) synthesizes the linear precursor.[3] A postulated initial Diels-Alder reaction is thought to form the trans-decalin unit.[3] This is followed by the fusion of the tetronic acid moiety, mediated by enzymes encoded by the conserved "glycerate utilization operon" (ChlD1-4 and ChlM).[3] A second proposed intramolecular Diels-Alder reaction leads to macrocyclization.[3] The final steps involve tailoring reactions, including a Baeyer-Villiger oxidation catalyzed by enzymes such as ChlE1-3, and glycosylation to yield the mature chlorothricin molecule.[3]

Concluding Remarks

The structural diversity observed among tetronate antibiotics, from the linear polyethers like this compound and tetronomycin to the intricate spirocyclic systems of abyssomicin C and chlorothricin, highlights the remarkable biosynthetic capabilities of their producing organisms. This comparative analysis underscores the modularity of their biosynthetic pathways, often centered around a polyketide synthase assembly line followed by a variety of unique and often stereospecific cyclization and tailoring reactions. A thorough understanding of these structural and biosynthetic relationships is paramount for the future development of novel and potent antimicrobial agents. The detailed experimental protocols and biosynthetic insights provided herein serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this fascinating class of natural products.

References

- 1. Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected enzyme-catalysed [4+2] cycloaddition and rearrangement in polyether antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atrop-abyssomicin C - Wikipedia [en.wikipedia.org]

- 7. Abyssomicin Biosynthesis: Formation of an Unusual Polyketide, Antibiotic-Feeding Studies and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Developing In Vitro Models to Study Tetronasin's Ionophore Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronasin is a polyether antibiotic that functions as an ionophore, a class of molecules that facilitate the transport of ions across lipid membranes.[1] Understanding the specific ionophore activity of this compound is crucial for elucidating its mechanism of action, evaluating its potential therapeutic applications, and assessing its toxicological profile. These application notes provide a comprehensive guide for researchers to develop and utilize in vitro models to study the ionophore characteristics of this compound. The protocols detailed herein focus on determining its ion selectivity, and quantifying its impact on key cellular parameters such as intracellular pH, mitochondrial membrane potential, and calcium homeostasis.

While this compound has been identified as a sodium ionophore, this guide provides protocols to empirically verify its selectivity and explore its downstream cellular effects.[2][3] Many polyether ionophores, such as monensin (B1676710) and narasin, function as electroneutral cation/proton exchangers.[4] The following protocols are designed to investigate the hypothesis that this compound acts as a sodium/hydrogen (Na+/H+) exchanger.

Data Presentation

For effective analysis and comparison, all quantitative data generated from the following protocols should be summarized in clearly structured tables. An example template is provided below.

Table 1: Summary of this compound's Ionophore Activity

| Assay | Parameter Measured | Cation(s) Tested | This compound Concentration (µM) | Result (e.g., % change from control, EC50) |

| Liposome-Based Ion Flux | Calcein (B42510) Fluorescence Quenching | Na+, K+, Ca2+, Mg2+ | 0.1, 1, 10 | |

| Intracellular pH | BCECF Fluorescence Ratio | - | 0.1, 1, 10 | |

| Intracellular Sodium | CoroNa Green Fluorescence | - | 0.1, 1, 10 | |

| Mitochondrial Membrane Potential | TMRM Fluorescence Intensity | - | 0.1, 1, 10 | |

| Intracellular Calcium | Fura-2 Fluorescence Ratio | - | 0.1, 1, 10 |

Experimental Protocols

Protocol 1: Determination of Ion Selectivity using a Liposome-Based Fluorescence Assay

This protocol utilizes large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein to determine the ion selectivity of this compound. The influx of certain cations will quench calcein's fluorescence, providing a measure of ion transport.[5]

Workflow for Ion Selectivity Assay

Caption: Workflow for determining this compound's ion selectivity.

Materials:

-

Phospholipids (e.g., POPC, egg PC)

-

Calcein

-

Sephadex G-50 column

-

Buffer A: 10 mM HEPES, 100 mM KCl, pH 7.4

-

Buffer B: 10 mM HEPES, 100 mM of the salt to be tested (e.g., NaCl, KCl, CaCl2, MgCl2), pH 7.4

-

This compound stock solution in DMSO

-

Fluorometer

Methodology:

-

LUV Preparation: Prepare LUVs by the extrusion method. Hydrate a thin lipid film with Buffer A containing 50 mM calcein. Subject the lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane (100 nm pore size).

-

Purification: Remove unencapsulated calcein by passing the LUV suspension through a Sephadex G-50 column equilibrated with Buffer A.

-

Fluorescence Measurement: a. Dilute the purified calcein-loaded LUVs in Buffer B in a fluorescence cuvette to a final lipid concentration of 50 µM. b. Set the fluorometer to an excitation wavelength of 495 nm and an emission wavelength of 515 nm. c. Record the baseline fluorescence for 2 minutes. d. Add this compound to the desired final concentration (e.g., 1 µM) and continue recording the fluorescence for 10-15 minutes. e. As a positive control for 100% quenching, add a small amount of a detergent (e.g., Triton X-100) at the end of the experiment.

-

Data Analysis: Normalize the fluorescence data and calculate the initial rate of quenching for each cation tested. A faster rate of quenching indicates a higher permeability for that specific cation.

Protocol 2: Measurement of Intracellular pH (pHi) Changes

This protocol uses the pH-sensitive fluorescent dye BCECF-AM to monitor changes in intracellular pH upon treatment with this compound. A decrease in pHi would support the hypothesis of a Na+/H+ exchange mechanism.

Signaling Pathway for Na+/H+ Exchange

Caption: Proposed Na+/H+ exchange mechanism for this compound.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

BCECF-AM

-

Hanks' Balanced Salt Solution (HBSS)

-

Nigericin (B1684572) and high K+ buffer for calibration

-

Fluorescence plate reader or microscope

Methodology:

-

Cell Culture: Seed cells in a 96-well black-walled plate and grow to 80-90% confluency.

-

Dye Loading: Wash cells with HBSS and incubate with 2 µM BCECF-AM in HBSS for 30 minutes at 37°C.

-

Measurement: a. Wash cells twice with HBSS to remove extracellular dye. b. Place the plate in a fluorescence reader and measure the baseline fluorescence ratio at excitation wavelengths of 490 nm and 440 nm, with emission at 535 nm. c. Add this compound at various concentrations and monitor the fluorescence ratio over time.

-

Calibration: At the end of the experiment, calibrate the fluorescence ratio to pHi values using a high K+ buffer containing nigericin at different known pH values.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol employs the potentiometric fluorescent dye TMRM to measure changes in mitochondrial membrane potential. A decrease in ΔΨm can be a downstream effect of disrupted ion homeostasis.[6][7]

Workflow for Mitochondrial Membrane Potential Assay

Caption: Workflow for measuring mitochondrial membrane potential.

Materials:

-

Cell line of interest

-

Tetramethylrhodamine, methyl ester (TMRM)

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control

-

Fluorescence microscope with live-cell imaging capabilities

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with 25-50 nM TMRM in culture medium for 30 minutes at 37°C.

-

Imaging: a. Replace the medium with fresh, pre-warmed medium containing TMRM. b. Mount the dish on the microscope stage and acquire baseline fluorescence images (Excitation/Emission: ~548/573 nm). c. Add this compound and acquire images every 1-2 minutes. d. At the end of the experiment, add FCCP (e.g., 10 µM) to induce complete mitochondrial depolarization and acquire final images.

-

Analysis: Measure the average fluorescence intensity of mitochondrial regions of interest over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Protocol 4: Monitoring Intracellular Calcium (Ca2+) Levels

While this compound is presumed to be a Na+ ionophore, disruptions in Na+ gradients can indirectly affect intracellular Ca2+ levels through the Na+/Ca2+ exchanger. This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca2+ concentration.

Materials:

-

Cell line of interest

-

Fura-2 AM

-

HBSS with and without calcium

-

Ionomycin (B1663694) for calibration

-

Fluorescence imaging system capable of ratiometric measurements

Methodology:

-

Cell Culture and Dye Loading: Follow similar steps as for BCECF-AM, but load with 2-5 µM Fura-2 AM.

-

Measurement: a. Wash cells and replace the medium with HBSS containing calcium. b. Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm. c. Add this compound and monitor the ratio over time.

-

Calcium Dependence: To determine if any observed Ca2+ changes are due to influx from the extracellular space or release from internal stores, repeat the experiment in calcium-free HBSS containing EGTA.

-

Calibration: Calibrate the fluorescence ratio to Ca2+ concentrations using ionomycin in the presence of known high and low calcium concentrations.

Concluding Remarks

The in vitro models and protocols described provide a robust framework for characterizing the ionophore activity of this compound. By systematically evaluating its ion selectivity and its effects on fundamental cellular processes, researchers can gain valuable insights into its biological function. The data generated will be instrumental for guiding further research into the potential applications and risks associated with this compound.

References

- 1. Ion selectivity in potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Does Our Knowledge on the Na+/H+ Exchanger NHE1 Obtained by Biochemical and Molecular Analyses Keep up With Its Recent Structure Determination? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of the ionophoric antibiotic Na-tetronasin (M139603) in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Altered and dynamic ion selectivity of K+ channels in cell development and excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and stoichiometry of the human red cell Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Tetronasin in Studies of Microbial Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tetronasin is a polyether ionophore antibiotic produced by Streptomyces longisporoflavus. Its primary mechanism of action involves the disruption of ion gradients across the microbial cell membrane, leading to depolarization and cell death. The study of resistance mechanisms to this compound provides valuable insights into microbial adaptation, particularly concerning efflux pump-mediated resistance. Understanding these mechanisms is crucial for the development of new antimicrobial strategies and for monitoring the potential for cross-resistance with other antibiotics.

The primary mechanism of resistance to this compound identified in bacteria is the active efflux of the antibiotic from the cell. This is mediated by an ATP-binding cassette (ABC) transporter. In the producing organism, Streptomyces longisporoflavus, a specific ABC transporter encoded by the tnrB2 and tnrB3 genes has been shown to confer resistance. The study of this and similar efflux systems in other bacteria is a key area of research in antimicrobial resistance.

Furthermore, studies in rumen bacteria, such as Prevotella ruminicola, have demonstrated that resistance to this compound can be induced through continuous exposure. This acquired resistance is often associated with cross-resistance to other ionophores, including monensin (B1676710) and lasalocid, and to a lesser extent, to the glycopeptide avoparcin. This highlights the importance of monitoring for cross-resistance when this compound or other ionophores are used.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a framework for presenting such data when obtained through the experimental protocols outlined below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) |

| [Example Susceptible Strain, e.g., Bacillus subtilis] | Wild-Type | [To be determined] |

| [Example Resistant Strain, e.g., B. subtilis with efflux pump] | Resistant Mutant | [To be determined] |

| Streptomyces lividans | Wild-Type | [To be determined] |

| S. lividans harboring tnrB2/B3 | Recombinant | [To be determined] |

| Clostridium perfringens | Wild-Type | [To be determined] |

| Staphylococcus aureus | Wild-Type | [To be determined] |

Table 2: Frequency of Spontaneous Resistance to this compound

| Bacterial Strain | Selection Concentration (x MIC) | Frequency of Resistance |

| [Example Strain, e.g., Bacillus subtilis] | 4x MIC | [To be determined] |

| [Example Strain, e.g., Staphylococcus aureus] | 4x MIC | [To be determined] |

Table 3: Cross-Resistance Profile of this compound-Resistant Mutants

| Bacterial Strain | Resistance Mechanism | Antibiotic | Fold Change in MIC |

| [Example this compound-Resistant Mutant] | Efflux Pump Overexpression | Monensin | [To be determined] |

| Lasalocid | [To be determined] | ||

| Avoparcin | [To be determined] | ||

| Vancomycin | [To be determined] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of broth.

-